N-(1H-Indol-5-ylmethyl)-N-methylamine
Overview
Description
“N-(1H-Indol-5-ylmethyl)-N-methylamine” is a chemical compound that contains an indole nucleus . Indole is a benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . It is an important heterocyclic system that provides the skeleton to many bioactive compounds .
Synthesis Analysis
A number of new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis
The molecular structure of “N-(1H-Indol-5-ylmethyl)-N-methylamine” is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Electrophilic substitution occurs readily on indole due to excessive -electrons delocalization .Scientific Research Applications
Synthesis of Disubstituted 1-(Indolin-5-yl)methanamines
N-(1H-Indol-5-ylmethyl)-N-methylamine can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .
Safety And Hazards
Future Directions
The future directions of “N-(1H-Indol-5-ylmethyl)-N-methylamine” research could involve further exploration of its diverse biological activities and potential therapeutic possibilities . It could also involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
1-(1H-indol-5-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11-12H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPGMOAKIBNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-5-ylmethyl)-N-methylamine |
Synthesis routes and methods
Procedure details
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